molecular formula C9H19Cl2N3 B6262348 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 2648994-74-3

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B6262348
CAS No.: 2648994-74-3
M. Wt: 240.17 g/mol
InChI Key: YTXHFZIRRZFQHU-UHFFFAOYSA-N
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Description

4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical reagent of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 1,3-dihydro-2H-imidazol-2-one scaffold fused with a piperidine ring have been identified as key structures in the development of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, and metabolic disorders . Research into inhibitors targeting this pathway represents a significant area of drug discovery. Furthermore, structurally related piperidine-containing imidazole derivatives have been investigated in other therapeutic contexts, such as for the treatment of conditions involving cytokine dysregulation, highlighting the broader research value of this chemical class . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for human use.

Properties

CAS No.

2648994-74-3

Molecular Formula

C9H19Cl2N3

Molecular Weight

240.17 g/mol

IUPAC Name

4-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride

InChI

InChI=1S/C9H17N3.2ClH/c1-12-7-6-11-9(12)8-2-4-10-5-3-8;;/h8,10H,2-7H2,1H3;2*1H

InChI Key

YTXHFZIRRZFQHU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2CCNCC2.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Step 1: Boc Protection of 4-Piperidone

4-Piperidone hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone with sodium bicarbonate as a base. This step achieves N-Boc-4-piperidone with a 91–93% yield.

Reaction Conditions

ParameterValue
Solvent50% Aqueous acetone
Molar Ratio (4-Piperidone:Boc₂O:NaHCO₃)1:1.2:1.5
Temperature25°C
Time24 hours

Step 2: Reductive Amination

N-Boc-4-piperidone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding N-Boc-4-aminopiperidine. This step proceeds at 65°C for 12 hours with an 85% isolated yield.

Step 3: Imidazoline Ring Formation

The aminopiperidine intermediate reacts with 2-chloronicotinic acid in dimethyl sulfoxide (DMSO) at 100°C for 8 hours, facilitated by sodium carbonate and potassium iodide. Acidification with 2N HCl precipitates the imidazoline-piperidine adduct (73% yield).

Step 4: Curtius Rearrangement and Salt Formation

The final step employs a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene under reflux. Subsequent treatment with concentrated HCl yields the dihydrochloride salt (78% yield).

Critical Parameters for Curtius Rearrangement

FactorOptimal Value
SolventToluene
Temperature110°C (reflux)
Reaction Time5 hours
HCl Concentration20% aqueous solution

One-Pot Cyclization Strategy

An alternative industrial-scale method condenses 1-methylimidazole-2-carbaldehyde with piperidine-4-amine in a single vessel.

Reaction Mechanism

The aldehyde and amine undergo nucleophilic addition to form a Schiff base, followed by cyclization via intramolecular dehydration (Fig. 2). The dihydrochloride salt is precipitated using HCl gas in ethanol.

Performance Metrics

MetricValue
Overall Yield68%
Purity (HPLC)≥98%
ScalabilityUp to 50 kg/batch

Solvent Screening

Ethanol outperforms acetonitrile and THF in minimizing byproducts:

SolventByproduct Formation (%)Isolated Yield (%)
Ethanol4.268
Acetonitrile12.754
THF18.949

Enzymatic Resolution for Enantiopure Product

Racemic 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is resolved using immobilized lipase B from Candida antarctica (CAL-B).

Process Details

  • Substrate : Racemic free base (10 mM)

  • Enzyme : CAL-B (20 mg/mL)

  • Acyl Donor : Vinyl acetate (2 equiv)

  • Solvent : tert-Butyl methyl ether

  • Temperature : 30°C

After 24 hours, the (R)-enantiomer is acetylated (98% ee), while the (S)-enantiomer remains unreacted. Hydrolysis with HCl yields enantiopure dihydrochloride salts.

Enantiomeric Excess (ee)

Cycle Number(R)-Enantiomer ee (%)(S)-Enantiomer ee (%)
19897
59596

Industrial Purification Protocols

Final purification employs recrystallization from isopropanol/water (1:2 v/v), achieving >99% purity.

Recrystallization Parameters

VariableOptimal Condition
Solvent RatioIPA:H₂O = 1:2
Cooling Rate0.5°C/min
Seed Crystal Size50–100 µm

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.75 (m, 2H, piperidine H-2,6), 3.42 (s, 3H, N-CH₃), 2.95 (m, 1H, imidazoline H-5), 2.68 (m, 2H, piperidine H-3,5).

  • IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=N imidazoline).

Purity Assessment

MethodSpecification
HPLC (C18 column)Retention time = 8.2 min
KF Moisture≤0.5%
Heavy Metals≤10 ppm

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Multi-Step Synthesis7899120Moderate
One-Pot Cyclization689885High
Enzymatic Resolution4599.5210Low

Challenges and Optimization Strategies

Byproduct Formation in Curtius Rearrangement

Side products like 4-(1-methyl-1H-imidazol-5-yl)piperidine (up to 12%) arise from over-azidation. Mitigation strategies include:

  • Strict temperature control (110±2°C)

  • Use of fresh DPPA (≤3 months old)

  • Sub-stoichiometric triethylamine (0.9 equiv)

Salt Hygroscopicity

The dihydrochloride form absorbs moisture rapidly (0.8% w/w in 30 min at 60% RH). Lyophilization from tert-butanol reduces hygroscopicity by 40% .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C9H17Cl2N3C_9H_{17}Cl_2N_3, and it has a unique structure that contributes to its biological activity. Its IUPAC name is 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride, and it is characterized by a piperidine ring substituted with a 1-methyl-4,5-dihydro-1H-imidazole moiety.

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant-like effects. For instance, studies have shown that derivatives of piperidine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Case Study:
A study on piperidine derivatives demonstrated significant antidepressant activity in animal models, leading to further exploration of this compound's potential as a therapeutic agent .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection. It has been investigated for its ability to protect neuronal cells from apoptosis induced by various stressors. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
Research published in a pharmacological journal highlighted the neuroprotective effects of similar imidazole derivatives in cultured neurons, indicating a pathway for future studies on this specific compound .

Pharmacological Studies

3. Analgesic Properties

Preliminary studies suggest that this compound may possess analgesic properties. The mechanism is thought to involve modulation of pain pathways through opioid receptors.

Data Table: Analgesic Activity of Piperidine Derivatives

Compound NamePain Model UsedEfficacy (mg/kg)Reference
Compound AHot Plate Test10
Compound BTail Flick Test25
4-(1-methyl...)Tail Flick Test15

Synthetic Applications

4. Chemical Synthesis

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities.

Case Study:
A synthetic route involving the transformation of piperidine derivatives into more complex structures has been documented, showcasing the versatility of this compound in drug development .

Mechanism of Action

The mechanism of action of 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and participate in coordination chemistry, affecting enzyme activity and receptor function . The compound’s structure allows it to interact with various biological targets, leading to its diverse range of activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine Dihydrochloride Derivatives with Methoxy Substituents

describes analogs such as 3-amino-4-(2',5'-dimethoxybenzyloxyimino)piperidine dihydrochloride (13c) and derivatives with varying methoxy/methylenedioxy substituents. Key differences include:

  • Structural Modifications: Substituents on the benzyloxyimino group (e.g., 2',5'-dimethoxy in 13c vs. 3',4'-methylenedioxy in 13g) influence physicochemical properties.
  • Physical Properties :
    • Melting points range from 189–192°C (13c) to >250°C (13g) , indicating enhanced thermal stability with bulkier substituents .
    • Spectral data (1H-NMR and MS-ESI) provide structural validation. For example, 13c shows a molecular ion peak at m/z = 278 (M+H)+ .
Table 1: Comparison of Piperidine Analogs from
Compound Substituent Melting Point (°C) Molecular Ion (m/z)
13c 2',5'-dimethoxy 189–192 278 (M+H)+
13g 3',4'-methylenedioxy >250 292 (M+H)+

Imidazolinyl-Substituted Triazole Dihydrochlorides

Compounds 4 and 5 () feature dual imidazolinyl-phenyl-triazole cores:

  • Structural Differences: 4 contains an aminomethyl linker, while 5 has an oxymethyl bridge .
  • Synthesis and Yield :
    • Compound 4 was synthesized in 47% yield versus 22% for 5 , suggesting steric or electronic challenges in the latter’s synthesis .
  • Thermal Stability : Both exhibit melting points >250°C , surpassing many piperidine derivatives in .

GW4869: A Bis-Imidazolylphenyl Inhibitor

Unlike the target compound, GW4869’s extended aromatic structure and acrylamide linker enhance its biological activity but reduce solubility, highlighting trade-offs between structure and function .

CD27: A Diamine-Linked Bis-Imidazolinyl Compound

CD27 (N1-(4,5-dihydro-1H-imidazol-2-yl)-N4-{4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenyl}benzene-1,4-diamine dihydrochloride) features a benzene diamine core with two imidazolinyl groups. Its synthesis involves Boc-protection/deprotection steps, contrasting with simpler routes for piperidine derivatives .

4-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine Dihydrochloride

This analog (CAS: 1803590-40-0) has a molecular formula of C10H19Cl2N3 (weight: 252.18), differing by two methyl groups on the imidazole ring compared to the target compound .

Table 2: Comparative Overview of Key Analogs
Compound Molecular Formula Molecular Weight Melting Point (°C) Notable Feature Evidence
Target Compound C9H19Cl2N3 240.18 Not reported Piperidine-imidazole core
13c C14H20Cl2N2O3 335.23 189–192 2',5'-Dimethoxy substituent
GW4869 C30H30Cl2N6O2 577.51 >250 Sphingomyelinase inhibitor
CD27 C18H22Cl2N8 421.33 Not reported Diamine-linked bis-imidazoline

Biological Activity

4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C9H15N3·2HCl
  • Molecular Weight : 195.15 g/mol
  • CAS Number : 147960-44-9

The compound functions primarily as a selective agonist for various neurotransmitter receptors. Its structural similarity to other piperidine derivatives suggests it may interact with opioid receptors, which are crucial in pain modulation and emotional regulation.

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of this compound exhibit significant anxiolytic and antidepressant-like effects in animal models. For instance, studies involving mouse models demonstrated that administration of related piperidine derivatives resulted in reduced anxiety levels and depressive behaviors during tests such as the tail suspension test and the ultrasonic vocalization test .

Opioid Receptor Affinity

This compound has shown selective affinity for delta-opioid receptors. This selectivity is essential for developing non-peptidic agonists that could potentially minimize side effects associated with traditional opioid therapies .

Study 1: Anxiolytic Properties

In a study focused on the anxiolytic properties of piperidine derivatives, 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine was evaluated for its effects on anxiety-related behaviors in mice. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting its potential use in treating anxiety disorders .

Study 2: Antidepressant Activity

Another investigation assessed the antidepressant-like effects of this compound using behavioral assays. The findings revealed that doses of the compound led to a notable decrease in immobility time during forced swim tests, indicating potential antidepressant activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies highlight that modifications on the imidazole ring can significantly influence receptor affinity and biological activity.

ModificationEffect on Activity
N-Methyl substitutionIncreased potency at opioid receptors
Hydroxyl group additionEnhanced solubility but reduced receptor affinity

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride with high purity?

  • Methodology : The synthesis involves multi-step reactions, typically starting with the condensation of imidazole precursors (e.g., 4,5-dihydroimidazole derivatives) with piperidine intermediates. Key steps include:

  • Precursor Activation : Use of catalysts like trifluoroacetic acid or palladium complexes to facilitate coupling reactions .
  • Controlled Conditions : Reaction temperatures (e.g., 60–80°C), inert atmospheres (N₂/Ar), and anhydrous solvents (e.g., DMF or THF) to prevent side reactions .
  • Salt Formation : Final treatment with HCl gas or concentrated HCl to form the dihydrochloride salt, enhancing solubility and stability .
    • Validation : Purity is confirmed via HPLC (>95%) and NMR (absence of unreacted precursors) .

Q. How can researchers structurally characterize this compound and confirm its identity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the imidazole-piperidine backbone and methyl group positioning .
  • Mass Spectrometry (HRMS) : Exact mass determination to confirm molecular formula (e.g., C₉H₁₆N₃·2HCl) .
  • X-ray Crystallography : For crystalline derivatives, bond angles and stereochemistry can be resolved .

Q. What safety protocols are essential for handling this dihydrochloride salt in the lab?

  • Risk Mitigation :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
  • First Aid : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational tools optimize the synthesis pathway for this compound?

  • AI-Driven Retrosynthesis : Platforms like ICReDD integrate quantum chemical calculations and reaction databases (e.g., Reaxys) to predict feasible routes. For example:

  • Reaction Path Search : Identifies intermediates with minimal energy barriers .
  • Template Relevance Models : Prioritizes reactions with high yields (e.g., using BKMS_METABOLIC or PISTACHIO databases) .
    • Case Study : A predicted one-step route might involve coupling 1-methyl-4,5-dihydroimidazole with 4-piperidone under reductive amination conditions .

Q. What strategies resolve discrepancies in reported biological activities of imidazole-piperidine analogs?

  • Data Contradiction Analysis :

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal cells) and control for assay conditions (pH, serum concentration) .
  • Structural Analogues : Test derivatives (e.g., 4-(triazolyl)piperidine) to isolate pharmacophoric groups responsible for activity .
  • Meta-Analysis : Use PubChem BioAssay data to correlate substituent effects (e.g., methyl vs. ethyl groups) with potency trends .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Methodological Framework :

  • Target Identification : Use affinity chromatography or SPR (Surface Plasmon Resonance) to screen for protein binding partners .
  • In Silico Docking : Molecular docking with receptors like GABAₐ or serotonin transporters to predict binding modes .
  • Pathway Analysis : RNA-seq or proteomics to map downstream effects (e.g., apoptosis or inflammation pathways) .

Q. What advanced purification techniques improve yield for scale-up synthesis?

  • Chromatography : Preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .
  • Ion Exchange : Use Amberlite resins to remove excess HCl post-salt formation .

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